molecular formula C22H33N3O6S B2662206 N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide CAS No. 1019105-61-3

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2662206
CAS RN: 1019105-61-3
M. Wt: 467.58
InChI Key: PKAQRDUKKPWJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide, also known as TDB, is a novel compound that has been synthesized for scientific research purposes. TDB belongs to the class of pyrazole sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Binding Studies and Fluorescent Probe Techniques

N,N-Diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide's structural similarity to compounds used in binding studies and fluorescent probe techniques suggests its potential application in these areas. For example, similar sulfonamide compounds have been used to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique, indicating its utility in protein interaction studies (Jun et al., 1971).

Antibacterial Agents

Compounds containing sulfonamido moieties, akin to N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide, have been synthesized and evaluated for their antibacterial properties. These studies indicate the potential of such compounds as effective antibacterial agents (Azab et al., 2013).

Cyclooxygenase-2 Inhibitors

Sulfonamide-containing pyrazole derivatives have been studied extensively for their ability to inhibit cyclooxygenase-2 (COX-2), suggesting a potential application of N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide in the development of COX-2 inhibitors, which are significant in treating conditions like arthritis (Penning et al., 1997).

Carbonic Anhydrase Inhibition and Cytotoxicity

Polymethoxylated-pyrazoline benzene sulfonamides have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest the potential use of N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide in similar applications (Kucukoglu et al., 2016).

Molecular Docking Studies

The compound's structural features are conducive to molecular docking studies, a crucial step in drug design and discovery. For instance, similar sulfonamide derivatives have been synthesized and subjected to molecular docking studies to explore their suitability as inhibitors, which might be relevant for N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide (Hassan, 2014).

properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O6S/c1-8-24(9-2)32(27,28)21-15(6)23-25(16(21)7)22(26)17-13-18(29-10-3)20(31-12-5)19(14-17)30-11-4/h13-14H,8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAQRDUKKPWJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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